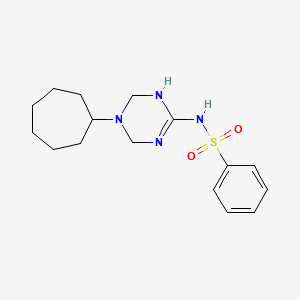

N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

CAS No.:

Cat. No.: VC15020714

Molecular Formula: C16H24N4O2S

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H24N4O2S |

|---|---|

| Molecular Weight | 336.5 g/mol |

| IUPAC Name | N-(3-cycloheptyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C16H24N4O2S/c21-23(22,15-10-6-3-7-11-15)19-16-17-12-20(13-18-16)14-8-4-1-2-5-9-14/h3,6-7,10-11,14H,1-2,4-5,8-9,12-13H2,(H2,17,18,19) |

| Standard InChI Key | ZJSMVTARGBHOAH-UHFFFAOYSA-N |

| Canonical SMILES | C1CCCC(CC1)N2CNC(=NC2)NS(=O)(=O)C3=CC=CC=C3 |

Introduction

Structural Overview

The compound consists of two primary functional groups:

-

Triazine Core: The triazine ring (1,3,5-triazine) is a heterocyclic structure known for its thermal stability and diverse chemical reactivity.

-

Benzenesulfonamide Group: This group is widely recognized for its role in pharmaceuticals as it can interact with biological targets through hydrogen bonding and hydrophobic interactions.

Table 1: Key Structural Features

| Functional Group | Description |

|---|---|

| Triazine Ring | Contains nitrogen atoms at positions 1, 3, and 5. |

| Cycloheptyl Substituent | A seven-membered cycloalkane attached to the triazine ring. |

| Benzenesulfonamide Group | Sulfonamide (-SO2NH-) linked to a benzene ring. |

Potential Synthesis Pathways

The synthesis of N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide likely involves:

-

Formation of the Triazine Ring:

-

Cyclization of precursors such as aminoguanidines or other nitrogen-rich compounds with aldehydes or ketones under acidic conditions.

-

-

Introduction of the Cycloheptyl Group:

-

Alkylation or substitution reactions to attach the cycloheptyl moiety.

-

-

Attachment of the Benzenesulfonamide:

-

Sulfonation reactions involving benzene derivatives followed by amination to introduce the sulfonamide functionality.

-

Pharmaceutical Potential

Compounds containing triazine and sulfonamide groups are widely studied for their biological activities:

-

Anticancer Activity: Analogous compounds have shown cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7 by inducing apoptosis and inhibiting cell proliferation .

-

Anti-inflammatory Properties: Sulfonamides are known inhibitors of enzymes like carbonic anhydrase and lipoxygenase .

-

Antimicrobial Activity: Triazine derivatives have demonstrated antibacterial and antifungal properties due to their ability to disrupt microbial metabolic pathways.

Material Science

The thermal stability of triazine-based compounds makes them suitable for applications in polymers and coatings.

Analytical Characterization

To confirm the structure of this compound, standard analytical techniques would be employed:

-

NMR Spectroscopy: For elucidating the proton () and carbon () environments.

-

Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

-

Infrared (IR) Spectroscopy: To identify functional groups such as sulfonamides (characteristic peaks around 1150–1350 cm).

-

X-ray Crystallography: For detailed structural analysis if crystalline samples are available.

Table 2: Biological Activities of Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume